molecular formula C27H46O2 B12721352 3-Hydroxycholestan-15-one CAS No. 80656-52-6

3-Hydroxycholestan-15-one

Cat. No.: B12721352
CAS No.: 80656-52-6
M. Wt: 402.7 g/mol
InChI Key: BHOGPBCKBGSAIM-BVFSTIHWSA-N
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Preparation Methods

Synthetic Routes and Reaction Conditions

3-Hydroxycholestan-15-one can be synthesized through several methods. One common approach involves the stereoselective catalytic hydrogenation of the corresponding diones using Urushibara nickel A catalyst in cyclohexane . The reaction is carried out at 35°C under high hydrogen pressure, followed by chromatographic purification and recrystallization from ethanol to obtain the desired product in good yield .

Industrial Production Methods

While specific industrial production methods for this compound are not extensively documented, the general approach involves large-scale catalytic hydrogenation processes similar to those used in laboratory synthesis. The use of robust catalysts and optimized reaction conditions ensures high yield and purity of the final product.

Chemical Reactions Analysis

Types of Reactions

3-Hydroxycholestan-15-one undergoes various chemical reactions, including:

    Oxidation: The hydroxyl group at the 3-position can be oxidized to form ketones or aldehydes.

    Reduction: The oxo group at the 15-position can be reduced to form hydroxyl derivatives.

    Substitution: The hydroxyl group can participate in substitution reactions to form esters or ethers.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include chromium trioxide (CrO3) and pyridinium chlorochromate (PCC).

    Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are used.

    Substitution: Reagents like acetic anhydride or alkyl halides are employed for esterification or etherification reactions.

Major Products Formed

    Oxidation: Formation of 3-keto derivatives.

    Reduction: Formation of 15-hydroxy derivatives.

    Substitution: Formation of esters or ethers depending on the substituent used.

Scientific Research Applications

3-Hydroxycholestan-15-one has several scientific research applications:

Mechanism of Action

The mechanism of action of 3-Hydroxycholestan-15-one involves its interaction with specific molecular targets and pathways. It can modulate steroid hormone receptors and influence various signaling pathways, including the PI3K/AKT and MAPK pathways . These interactions result in changes in gene expression and cellular behavior, contributing to its biological effects.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

3-Hydroxycholestan-15-one is unique due to the specific positioning of the oxo group at the 15-position, which imparts distinct chemical and biological properties. This structural uniqueness allows it to interact differently with molecular targets compared to other similar compounds, making it valuable for specific research and industrial applications.

Properties

CAS No.

80656-52-6

Molecular Formula

C27H46O2

Molecular Weight

402.7 g/mol

IUPAC Name

(3S,5S,8R,9S,10S,13R,14R,17R)-3-hydroxy-10,13-dimethyl-17-[(2R)-6-methylheptan-2-yl]-1,2,3,4,5,6,7,8,9,11,12,14,16,17-tetradecahydrocyclopenta[a]phenanthren-15-one

InChI

InChI=1S/C27H46O2/c1-17(2)7-6-8-18(3)23-16-24(29)25-21-10-9-19-15-20(28)11-13-26(19,4)22(21)12-14-27(23,25)5/h17-23,25,28H,6-16H2,1-5H3/t18-,19+,20+,21-,22+,23-,25+,26+,27-/m1/s1

InChI Key

BHOGPBCKBGSAIM-BVFSTIHWSA-N

Isomeric SMILES

C[C@H](CCCC(C)C)[C@H]1CC(=O)[C@H]2[C@@]1(CC[C@H]3[C@H]2CC[C@@H]4[C@@]3(CC[C@@H](C4)O)C)C

Canonical SMILES

CC(C)CCCC(C)C1CC(=O)C2C1(CCC3C2CCC4C3(CCC(C4)O)C)C

Origin of Product

United States

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